Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-
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Overview
Description
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This method is highly efficient and provides enantiopure primary amines, which are valuable building blocks for pharmaceuticals and natural compounds .
Industrial Production Methods
Industrial production of this compound often involves the use of titanium dioxide nanoparticles as a catalyst for photocatalytic oxidation. This method is advantageous due to its high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different alcohols and amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI), sodium halides, and sulfuric acid. The reactions are typically acid-catalyzed .
Major Products Formed
The major products formed from these reactions include cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione .
Scientific Research Applications
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and natural compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methanol
- Hexahydrobenzyl alcohol
- Cyclohexanecarboxaldehyde
Uniqueness
Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiopure pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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